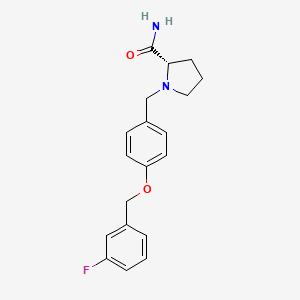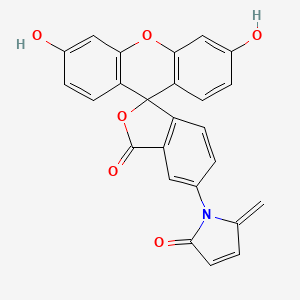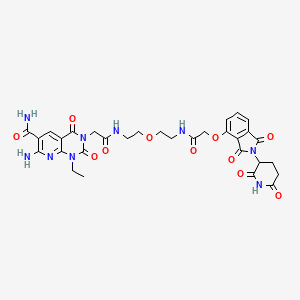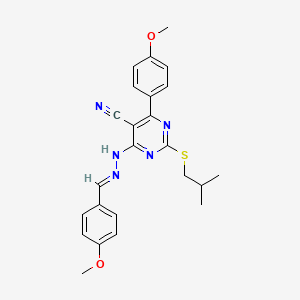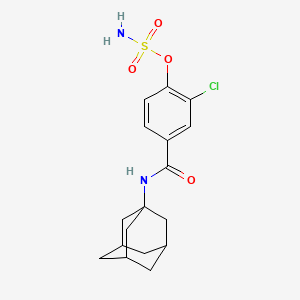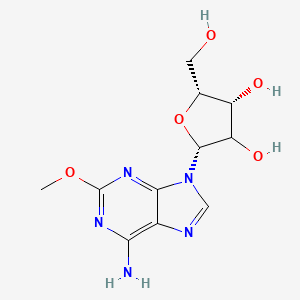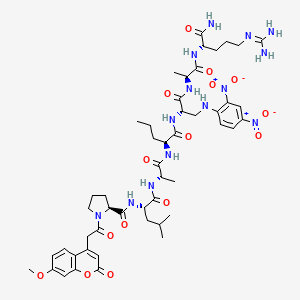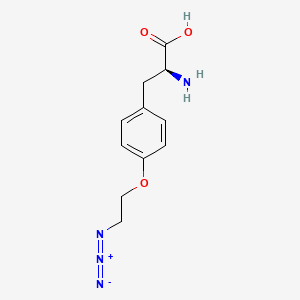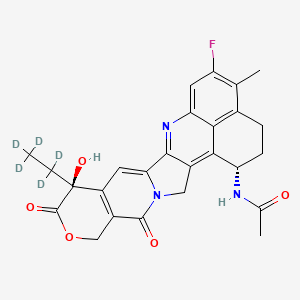
Ac-Exatecan-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Exatecan-d5 is a deuterium-labeled derivative of Ac-Exatecan, a compound known for its potent antitumor activity. The deuterium labeling is used primarily as a quantitative tracer in drug development due to its potential impact on the pharmacokinetics and metabolic profile of the drug .
Vorbereitungsmethoden
The synthesis of Ac-Exatecan-d5 involves the incorporation of deuterium into the Ac-Exatecan molecule. The synthetic route typically starts with the preparation of the camptothecin scaffold, followed by the introduction of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Ac-Exatecan-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Ac-Exatecan-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of drugs.
Biology: Employed in cellular studies to understand the mechanism of action of topoisomerase I inhibitors.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting tumors resistant to other treatments.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Wirkmechanismus
Ac-Exatecan-d5 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication. The compound traps the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication .
Vergleich Mit ähnlichen Verbindungen
Ac-Exatecan-d5 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound is noted for its stronger inhibition and broader antitumor activity. Similar compounds include:
- Topotecan
- Irinotecan
- SN-38 (active metabolite of irinotecan)
- DX-8951f (another camptothecin derivative) this compound stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic studies .
Eigenschaften
Molekularformel |
C26H24FN3O5 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1/i1D3,4D2 |
InChI-Schlüssel |
SRCUCWPOTBGIQM-VTJFOWRSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


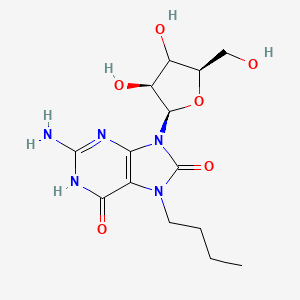
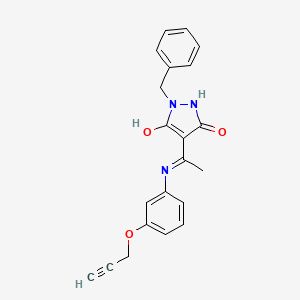

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
